Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate
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Overview
Description
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is an organic compound with the molecular formula C8H13NO2. It is a derivative of cyclopentene, featuring an aminomethyl group and a carboxylate ester group. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with cyclopentene, which undergoes a series of reactions to introduce the aminomethyl and carboxylate ester groups.
Aminomethylation: Cyclopentene is reacted with formaldehyde and ammonia or an amine to introduce the aminomethyl group.
Esterification: The resulting intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or the aminomethyl group to an amine.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or other amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The aminomethyl group can form hydrogen bonds or ionic interactions with proteins or enzymes, influencing their activity. The carboxylate ester group may also participate in esterification or hydrolysis reactions, affecting the compound’s behavior in biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl cyclopentene-1-carboxylate: Similar in structure but lacks the aminomethyl group.
Methyl 1-(hydroxymethyl)cyclopent-3-ene-1-carboxylate: Contains a hydroxymethyl group instead of an aminomethyl group.
Uniqueness
Methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate is unique due to the presence of both the aminomethyl and carboxylate ester groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H13NO2 |
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Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 1-(aminomethyl)cyclopent-3-ene-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8(6-9)4-2-3-5-8/h2-3H,4-6,9H2,1H3 |
InChI Key |
VKSFVNHEFAUPAB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CC=CC1)CN |
Origin of Product |
United States |
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